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molecular formula C7H6ClF B1349368 4-Chloro-3-fluorotoluene CAS No. 5527-94-6

4-Chloro-3-fluorotoluene

Cat. No. B1349368
M. Wt: 144.57 g/mol
InChI Key: MHXNHUSVBYUTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05475164

Procedure details

3-Fluoro-4,6-dichlorotoluene is prepared with reduced formation of 3-fluoro-2,6-dichlorotoluene by chlorinating 3-fluorotoluene in the presence of a catalyst system to give a mixture containing 3-fluoro-6-chlorotoluene and 3-fluoro-4-chlorotoluene and chlorinating this in the presence of another catalyst system to give 3-fluoro-4,6-dichlorotoluene.
Name
3-fluoro-2,6-dichlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([Cl:10])=[C:4](C)[C:5]([Cl:8])=[CH:6][CH:7]=1.F[C:12]1C=C(C)C=CC=1.FC1C=C(C)C(Cl)=CC=1.FC1C=C(C)C=CC=1Cl>>[F:1][C:2]1[CH:7]=[C:6]([CH3:12])[C:5]([Cl:8])=[CH:4][C:3]=1[Cl:10]

Inputs

Step One
Name
3-fluoro-2,6-dichlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C(=CC1)Cl)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=CC1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a mixture

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=CC1Cl)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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